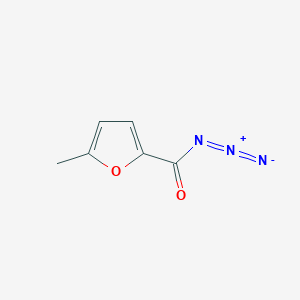

5-Methylfuran-2-carbonyl azide

Vue d'ensemble

Description

“5-Methylfuran-2-carbonyl azide” is a chemical compound that is a derivative of furan . It has a molecular formula of C6H5N3O2 . It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methylfurfural; 5-Methylfurfuraldehyde; 5-MethyIfurfural; 5-Methyl-2-furanaldehyde; 5-Methyl-2-furancarbaldehyde; 5-Methylfuran-2-carbaldehyde; 5-Methyl-2-furfuraldehyde; 5-Methylfuran-2-al; 5-Methyl-2-furancarboxyaldehyde; Methyl-5-furfural; 5-ethyl-2-furfural; 5-Methyl-2-furancarboxaldehyde (5-methylfurfural) .

Synthesis Analysis

The synthesis of “5-Methylfuran-2-carbonyl azide” and its derivatives involves complex chemical reactions. For instance, the synthesis of 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents . The reaction parameters including reaction temperature, catalyst loading, and furfural/2-MF ratio were investigated and found to affect the reaction efficiency and product yields .

Molecular Structure Analysis

The molecular structure of “5-Methylfuran-2-carbonyl azide” can be analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311 + + G (d, p) method .

Chemical Reactions Analysis

The azide ion (N3-) is a great nucleophile in SN2 reactions. It can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process. This makes for a very useful route to primary amines from alkyl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methylfuran-2-carbonyl azide” can be analyzed using various techniques. For instance, the molecular weight of the compound is 110.1106 . More detailed information about its physical and chemical properties can be obtained through further experimental and theoretical spectroscopic investigations .

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazinyl) methaniminium nitrate monohydrate . The study of such structures can provide valuable insights into the properties and potential applications of the compound .

Synthesis of Drugs

Guanidine groups, which can be formed from 5-Methylfuran-2-carbonyl azide, have good stability and strong physiological activity. They are used as intermediates in the synthesis of drugs .

Production of Schiff Base Compounds

Schiff base compounds and their metal complexes, which can be synthesized from 5-Methylfuran-2-carbonyl azide, are used in medicine . They also have applications in catalysis , analytical chemistry , and photochromism .

Antibacterial Activity

Furan derivatives, including 5-Methylfuran-2-carbonyl azide, have been studied for their antibacterial activity . They could potentially be used to develop new antimicrobial compounds to treat multi-resistant illnesses .

Nucleophilic Transformations

Azido-containing carbonyl compounds, such as 5-Methylfuran-2-carbonyl azide, can undergo nucleophilic transformations . These transformations can be used to modify the carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Synthesis of Novel Furan Derivatives

5-Methylfuran-2-carbonyl azide can be used in the synthesis of novel furan derivatives . These derivatives have a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Mécanisme D'action

Target of Action

Furan derivatives are known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

Carbonyl azides are known to undergo reactions with alkenes to form aziridines in a process catalyzed by co(ii)-based systems . This process follows a distinctive stepwise radical mechanism .

Biochemical Pathways

Furan derivatives are known to participate in various biochemical pathways, influencing a range of biological processes .

Result of Action

The reaction of carbonyl azides with alkenes to form aziridines could potentially lead to the formation of various biologically active compounds .

Propriétés

IUPAC Name |

5-methylfuran-2-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-4-2-3-5(11-4)6(10)8-9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFITDQYUZWFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407536 | |

| Record name | 5-methylfuran-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylfuran-2-carbonyl azide | |

CAS RN |

64968-30-5 | |

| Record name | NSC299969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylfuran-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

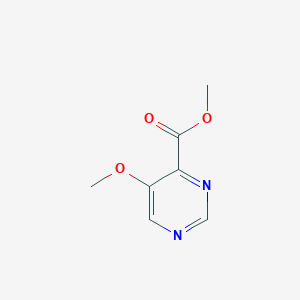

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

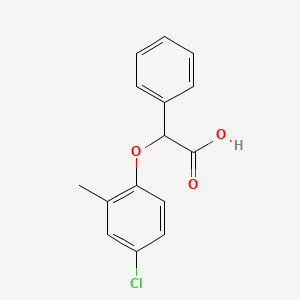

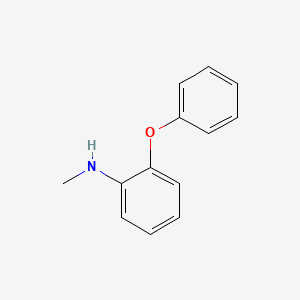

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)